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Compound of Interest

Compound Name: Z-Val-Gly-OH
CAS No.: 2790-84-3
Cat. No.: B1597970
Get Quote
. J

Executive Summary & Application Context

Z-Val-Gly-OH (N-Benzyloxycarbonyl-L-valyl-glycine) is a critical dipeptide intermediate in solid-
phase and solution-phase peptide synthesis. Its structural integrity is paramount in drug
development, particularly when used as a substrate for protease assays or as a building block
for bioactive peptidomimetics.

This guide provides a rigorous, comparative analysis of the 1H NMR and Mass Spectrometry
(MS) profiles of Z-Val-Gly-OH. Unlike standard datasheets, we focus on distinguishing this
product from common synthetic impurities (e.g., Z-Val-OH, free Glycine) and evaluating the
"performance" of different analytical solvent systems for resolution.

Key Chemical Properties
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Property Specification

Molecular Formula

Molecular Weight 308.33 g/mol

Monoisotopic Mass 308.1372 Da

Soluble in DMSO, Methanol, DMF; limited water

Solubilit
Y solubility.[1]

Mass Spectrometry Analysis: The Screening Layer

Mass spectrometry (ESI-MS) serves as the primary screening tool for molecular weight
confirmation. However, simple MW confirmation is insufficient for high-purity applications. You
must analyze the fragmentation pattern to confirm the sequence (Val-Gly vs. Gly-Val).

ESI-MS Fragmentation Logic

In Positive Electrospray lonization (+ESI), Z-Val-Gly-OH typically forms protonated

and sodiated

adducts. The fragmentation is dominated by the stability of the Tropylium ion (from the Z-group)
and peptide bond cleavage.

Diagnostic lon Table
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lon Type m/z (Theoretical) Description & Causality

Parent protonated molecule.
309.14 _ o
Base peak in soft ionization.

Common sodium adduct
331.13 (ubiquitous in glass/solvent

traces).

Acylium ion formation (loss of
C-terminal OH).

291.13

Characteristic benzyl

Tropylium 91.05 carbocation (

). Diagnostic for Z-group.

Cleavage of Val-Gly amide
234.11 bond (b-ion). Confirms N-
terminal Val.

Loss of Z-group protecting
173.1 moiety (deprotection in

source).

Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of fragmentation, essential for distinguishing
the target from isomers.

Parent lon [M+H]+
m/z 309.14

Peptide bond break
(Charge on N-term)

Peptide bond break
(Charge on C-term)

Benzyl cleavage In-source decay

Tropylium lon
[C7THT7]+
m/z 91.05

y1 lon (Gly-OH) Z-Group Loss
m/z 76.04 [M-CO2-Bn]+

b1l lon (Z-Val+)
m/z 234.11
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Figure 1: ESI-MS Fragmentation Pathway. The presence of m/z 91 confirms the Z-group, while
m/z 234 confirms the Valine position relative to the protecting group.

1H NMR Spectroscopy: Structural Confirmation

While MS confirms mass, NMR confirms the connectivity and purity. The choice of solvent is
the critical variable here.

Comparative Analysis: Solvent Selection
For Z-Val-Gly-OH, DMSO-d6 is superior to Methanol-d4 (

) for full characterization.
e DMSO-d6: Preserves amide proton (

) signals. This allows you to see the doublet for Val-NH and triplet for Gly-NH, confirming the
peptide backbone.

o Methanol-d4: Rapidly exchanges amide protons with deuterium (

). Signals disappear, simplifying the spectrum but losing connectivity information.

Detailed Assignment (DMSO-d6, 400 MHz)

The following assignments are based on standard peptide chemical shifts and the specific
environment of the Z-Val-Gly-OH scaffold.
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Moiety Proton

Shift (

ppm)

Multiplicity

Integration

Structural
Insight
(Causality)

Acid -COOH

125-12.8

Broad Singlet

1H

Highly
deshielded;
often invisible
if wet DMSO

is used.

Z-Group Ar-H

7.30-7.38

Multiplet

5H

Phenyl ring
protons;
diagnostic for
Z-group

presence.

Gly Amide NH

8.1-8.3

Triplet (

Hz)

1H

Triplet due to
coupling with
Gly

-CH2.

Val Amide NH

72-75

Doublet (

Hz)

1H

Doublet due
to coupling
with Val

-CH.

Z-Group Benzyl CH2

5.03

Singlet (or AB
a)

2H

Benzylic
position; key
integration
reference

standard.

Val CH

39-41

dd / multiplet

1H

Deshielded
by urethane
(2) and
amide

carbonyl.
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Gly

-CH2

3.7-3.8

Doublet
(becomes s

in 2H

)

Appears as
doublet due
to NH
coupling;
collapses to

singlet upon

shake.

Val

-CH

19-21

Multiplet 1H

Methine
proton; splits
the methyl

signals.

Val

-CH3

0.85-0.95

Two Doublets 6H

Diastereotopi
¢ methyls due
to the chiral

center at

-C.

Comparative Analysis: Product vs. Impurities

In a drug development context, you must prove your product is not the starting material (Z-Val-

OH).

Scenario: Monitoring Coupling Efficiency

You have performed a coupling reaction between Z-Val-OSu and H-Gly-OH. You need to

determine if the reaction is complete.
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Z-Val-Gly-OH Z-Val-OH (Starting _ o ]
Feature . Differentiation Logic
(Product) Material)
Glycine The most distinct
Signal at 3.7 ppm Absent marker. Absence =
-CH2 unreacted SM.
o In DMSO, count the
) ) Two distinct NH One urethane NH )
Amide Signals ) ) protons in the 7-9 ppm
signals (Val & Gly) signal )
region.
Subtle shift changes
in the Val
COOH Shift C-term is on Glycine C-term is on Valine

-H due to proximity to
COOH vs Amide.

Experimental Protocols
Protocol: High-Resolution 1H NMR

Objective: Obtain a spectrum capable of resolving diastereotopic methyls and amide couplings.
» Preparation: Weigh 5-10 mg of Z-Val-Gly-OH into a clean vial.
e Solvation: Add 600

L of DMSO-d6 (99.9% D).

o Note: Use an ampoule to ensure dryness. Water peaks (~3.33 ppm) can obscure the

Valine
-proton.
e Acquisition:
o Pulse Angle:

or
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o Relaxation Delay (

):
seconds (essential for accurate integration of the aromatic Z-group).

o Scans: 16-64 scans.

e Processing: Reference the residual DMSO pentet to 2.50 ppm.

Protocol: ESI-MS Direct Infusion

Objective: Confirm mass and assess purity qualitatively.
e Dilution: Dissolve 1 mg sample in 1 mL Methanol (Stock A).
o Working Solution: Dilute Stock A 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid.
o Reasoning: Formic acid ensures protonation (
) for positive mode.
e Injection: Direct infusion at 5-10

L/min.

e Parameters:
o Capillary Voltage: 3.0 - 3.5 kV.

o Cone Voltage: 20-40V (Scan low to high to observe fragmentation onset).

Analytical Workflow Diagram

Use this decision tree to validate your sample identity.
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Start: Purified Solid

Dissolve in DMSO-d6

Check 7.3 ppm (5H)
& 5.1 ppm (2H)

Z-Group Confirmed?

Check 3.7 ppm (2H)
(Glycine Alpha)

UNKNOWN IMPURITY

Check 0.9 ppm (6H)
(Valine Methyls)

IDENTITY CONFIRMED:

Z-Val-Gly-OH

IDENTITY: Z-Val-OH
(Coupling Failed)

Click to download full resolution via product page

Figure 2: NMR Decision Tree for validating Z-Val-Gly-OH against common synthesis failures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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